molecular formula C12H17NO2 B14850662 4-Tert-butyl-2-hydroxy-N-methylbenzamide

4-Tert-butyl-2-hydroxy-N-methylbenzamide

Cat. No.: B14850662
M. Wt: 207.27 g/mol
InChI Key: SVGRRSWKERNEIE-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring a tert-butyl group at the 4-position, a hydroxyl group at the 2-position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butyl-2-hydroxybenzoic acid and methylamine.

    Amidation Reaction: The carboxylic acid group of 4-tert-butyl-2-hydroxybenzoic acid is converted to an amide by reacting it with methylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-2-hydroxybenzaldehyde or 4-tert-butyl-2-hydroxybenzoic acid.

    Reduction: Formation of 4-tert-butyl-2-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Tert-butyl-2-hydroxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

    4-tert-Butyl-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-tert-Butyl-4-methylbenzamide: Similar structure but without the hydroxyl group.

Uniqueness

4-Tert-butyl-2-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and a tert-butyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-tert-butyl-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-12(2,3)8-5-6-9(10(14)7-8)11(15)13-4/h5-7,14H,1-4H3,(H,13,15)

InChI Key

SVGRRSWKERNEIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)NC)O

Origin of Product

United States

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